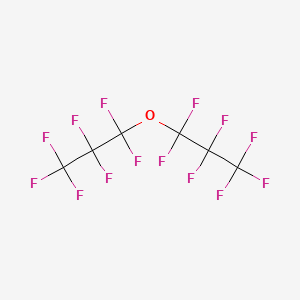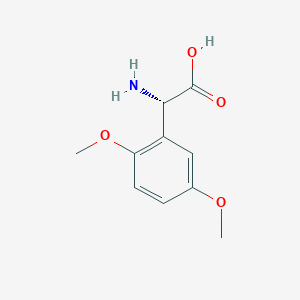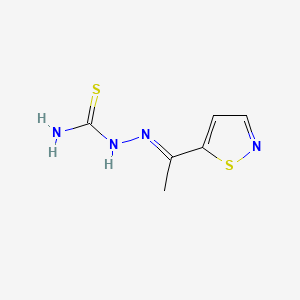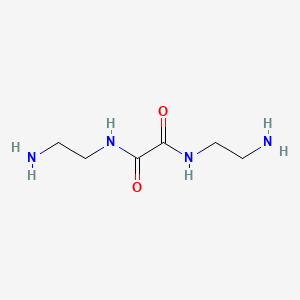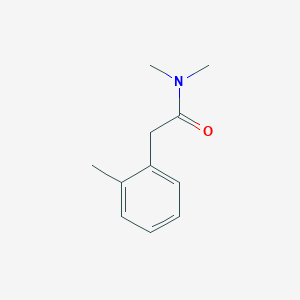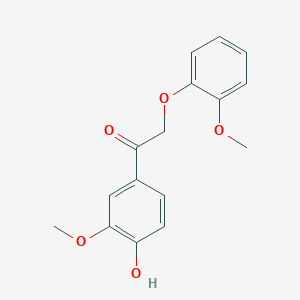
5,6-Dichloro-1,1,2,2,3,3,4,7-octafluoro-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dichloro-1,1,2,2,3,3,4,7-octafluoro-2,3-dihydro-1H-indene: is a synthetic organic compound characterized by its unique structure, which includes multiple halogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1,1,2,2,3,3,4,7-octafluoro-2,3-dihydro-1H-indene typically involves multi-step organic reactions. One common method includes the halogenation of an indene precursor, followed by fluorination. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully dehalogenated products.
Substitution: Formation of new functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5,6-Dichloro-1,1,2,2,3,3,4,7-octafluoro-2,3-dihydro-1H-indene is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the effects of halogenated compounds on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the behavior of similar compounds in living organisms.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of multiple halogen atoms can influence the compound’s pharmacokinetics and pharmacodynamics, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and surface treatments.
Mecanismo De Acción
The mechanism by which 5,6-Dichloro-1,1,2,2,3,3,4,7-octafluoro-2,3-dihydro-1H-indene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can form strong interactions with these targets, influencing the compound’s activity. Pathways involved may include oxidative stress responses and halogen bonding interactions.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dichloro-1,1,2,2,3,3,4,7-octafluoro-2,3-dihydro-1H-indene: can be compared with other halogenated indene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific arrangement of halogen atoms, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications where such properties are desired.
Propiedades
Número CAS |
88953-09-7 |
|---|---|
Fórmula molecular |
C9Cl2F8 |
Peso molecular |
330.99 g/mol |
Nombre IUPAC |
5,6-dichloro-1,1,2,2,3,3,4,7-octafluoroindene |
InChI |
InChI=1S/C9Cl2F8/c10-3-4(11)6(13)2-1(5(3)12)7(14,15)9(18,19)8(2,16)17 |
Clave InChI |
MAIIKPVCKWLEAA-UHFFFAOYSA-N |
SMILES canónico |
C12=C(C(=C(C(=C1F)Cl)Cl)F)C(C(C2(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


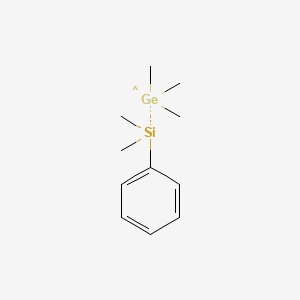
![N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine](/img/structure/B14150883.png)

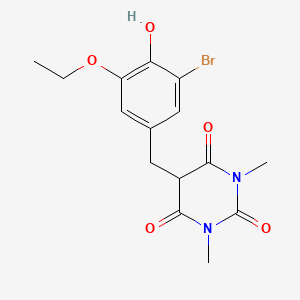

![N-[3-(Methylamino)propyl]octadecanamide](/img/structure/B14150910.png)
![Phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methanone](/img/structure/B14150912.png)
